6,10-Dimethylundecadien-2-one
Description
6,10-Dimethylundecadien-2-one (CAS 689-67-8), also known as geranylacetone or dihydropseudoionone, is a ketonic terpenoid with the molecular formula C₁₃H₂₂O and a molecular weight of 194.31 g/mol . Its IUPAC name is 6,10-dimethylundeca-5,9-dien-2-one, featuring conjugated double bonds at positions 5 and 8. This compound is widely used in the fragrance and flavor industry due to its floral, fruity aroma, and is approved by the Flavor and Extract Manufacturers Association (FEMA 3542) for food applications . It exhibits a boiling point of ~237°C and a density of 0.873 g/mL at 25°C . Analytical methods such as gas chromatography (GC) and mass spectrometry (MS) have been employed to characterize its stereoisomers and retention indices .
Properties
Molecular Formula |
C13H22O |
|---|---|
Molecular Weight |
194.31 g/mol |
IUPAC Name |
(3E,5E)-6,10-dimethylundeca-3,5-dien-2-one |
InChI |
InChI=1S/C13H22O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h6,9-11H,5,7-8H2,1-4H3/b10-6+,12-9+ |
InChI Key |
HBZBROBMQHJIBO-KOOBJXAQSA-N |
Isomeric SMILES |
CC(C)CCC/C(=C/C=C/C(=O)C)/C |
Canonical SMILES |
CC(C)CCCC(=CC=CC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 6,10-Dimethylundecadien-2-one can be synthesized through various methods. One common route involves the condensation of citral with acetone in the presence of a base catalyst. The reaction typically proceeds under mild conditions, with temperatures ranging from 25°C to 50°C. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, 6,10-Dimethylundecadien-2-one is produced on a larger scale using similar synthetic routes. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The compound is often stabilized with antioxidants to prevent degradation during storage and transportation .
Chemical Reactions Analysis
Types of Reactions: 6,10-Dimethylundecadien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are often employed in substitution reactions.
Major Products:
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6,10-Dimethylundecadien-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s aroma properties make it useful in studying olfactory receptors and sensory biology.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 6,10-Dimethylundecadien-2-one involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic aroma. Additionally, its potential antimicrobial properties may involve disruption of microbial cell membranes, leading to cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Saturated Analog: 6,10-Dimethylundecan-2-one
- Molecular formula : C₁₃H₂₆O (vs. C₁₃H₂₂O for geranylacetone).
- Molecular weight : 198.34 g/mol .
- Key difference : Absence of double bonds (fully saturated backbone).
- Properties : Higher boiling point (~250°C) due to reduced steric hindrance and increased van der Waals interactions. Used as a fragrance fixative .
Hydroxylated Derivative: 4-Hydroxy-3,6,10-trimethyl-5,9-undecadien-2-one
- Molecular formula : C₁₄H₂₄O₂.
- Molecular weight : 224.34 g/mol .
- Key difference : Addition of a hydroxyl group (-OH) and two methyl groups.
- Properties: Enhanced polarity increases water solubility, making it suitable for cosmetic formulations.
Stereoisomers: (E)- and (Z)-Geranylacetone
- (E)-Isomer (CAS 3796-70-1): Predominant trans-configuration at the 5,9-diene positions. Exhibits a sharper, citrus-like odor .
- (Z)-Isomer (CAS 68228-05-7): Cis-configuration, associated with a softer, floral scent. Used in high-end perfumery .
- Analytical distinction : Gas chromatography retention indices differ by ~20 units (e.g., 1290 for (E) vs. 1270 for (Z) on DB-5 columns) .
Extended Chain Analog: 6,10,14-Trimethylpentadecan-2-one
- Molecular formula : C₁₆H₃₀O.
- Molecular weight : 238.41 g/mol .
- Key difference: Additional isoprene unit (sesquiterpenoid structure).
- Properties : Lower volatility and higher lipophilicity, making it ideal for long-lasting skincare products .
Comparative Data Table
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